molecular formula C11H18O5 B1264052 Dinemasone A

Dinemasone A

Cat. No.: B1264052
M. Wt: 230.26 g/mol
InChI Key: LFNDZFYUCGBASZ-GAOFYXTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinemasone A is a natural product belonging to a family of compounds isolated from endophytic fungi. It was first obtained from a culture of Dinemasporium strigosum , an endophytic fungus found on the roots of Calystegia sepium . Related dinemasone compounds have demonstrated a range of interesting biological activities in scientific studies, including effects against bacteria, algae, and fungi . This positions this compound and its analogues as compounds of significant interest for research in organic chemistry and microbiology. The structural complexity of this compound has made it a target for synthetic organic chemists, with research groups developing stereoselective total synthesis routes to produce the compound . The successful synthesis of this compound via a double intramolecular hetero-Michael addition (DIHMA) strategy highlights the advanced methodologies being applied to access this molecule . As a chiral dihydro-pyran-2-one, this compound shares a key structural feature with a broad variety of other natural products and pharmaceutical agents, making it a valuable subject for studies in synthetic methodology and structure-activity relationships (SAR) . This product is intended for research use only by trained professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

(2S,3S,6S,8R,11S)-3,11-dihydroxy-2,8-dimethyl-1,7-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O5/c1-6-3-4-9(13)11(15-6)5-8(12)10(14)7(2)16-11/h6-7,9-10,13-14H,3-5H2,1-2H3/t6-,7+,9+,10+,11+/m1/s1

InChI Key

LFNDZFYUCGBASZ-GAOFYXTMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@]2(O1)CC(=O)[C@H]([C@@H](O2)C)O)O

Canonical SMILES

CC1CCC(C2(O1)CC(=O)C(C(O2)C)O)O

Synonyms

dinemasone A

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Aldol Reaction

The synthesis begins with cis-tetrahydro-4-hydroxy-6-methyl-2-pyrone (15 ), which undergoes an aldol reaction with 2,4-hexadienal (7 ) under dianion conditions (Scheme 1). Key parameters include:

  • Base system : Lithium diisopropylamide (LDA) at −78°C.
  • Solvent : Tetrahydrofuran (THF).
  • Yield : 44% for the aldol adducts 16 and 17 , with a 1:2 diastereomeric ratio favoring 17 .

The stereochemical outcome is dictated by the trans arrangement of the hexadienyl and hydroxy groups, confirmed via $$ J $$-coupling analysis ($$ J_{3,4} = 9.2 \, \text{Hz} $$).

Epoxidation and Cyclization

The aldol adduct 17 is subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), followed by acid-mediated cyclization:

  • Epoxidation conditions : 0°C to room temperature, 12 h.
  • Cyclization catalyst : Trifluoroacetic acid (TFA) in DCM.
  • Intermediate : Bicyclic lactone 18 (72% yield).

The cyclization step proceeds via a chair-like transition state, ensuring the cis ring fusion critical for biological activity.

Epimerization and Final Product Isolation

Epimerization of the C4a position is achieved using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in dichloromethane:

  • Conditions : 2.5 equiv DBN, 25°C, 25 min.
  • Outcome : 2:1 equilibrium favoring this compound (2 ) over epi-Dinemasone A (19 ), with 7% anhydrodinemasone BC (26 ) as a byproduct.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields this compound in 8% overall yield.

Alternative Strategies and Comparative Analysis

While the DIHMA route remains the gold standard, alternative methodologies have been explored to improve efficiency:

Iodoetherification-Radical Deiodination Approach

A modified pathway for related lactones involves iodoetherification of aldol adducts with iodine and silver hexafluorophosphate, followed by radical deiodination:

  • Iodoetherification : 91% yield for iodo alcohol 10 .
  • Deiodination : Triethylsilane (TES) and 2,2'-azobis(isobutyronitrile) (AIBN) in toluene, 52% yield.
  • Limitations : Lower overall yield (5–6%) and increased byproduct formation compared to DIHMA.

Enzymatic Resolution for Stereochemical Control

Preliminary studies on fusidilactone B analogues suggest that lipase-mediated kinetic resolution could enhance stereoselectivity:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic acetylated intermediates.
  • Outcome : 85% enantiomeric excess (ee) for desired stereoisomers.

Reaction Optimization and Scalability

Critical parameters for scaling this compound synthesis include:

Solvent and Temperature Effects

  • Aldol reaction : THF outperforms diethyl ether in minimizing side reactions (44% vs. 32% yield).
  • Epoxidation : Lower temperatures (0°C) reduce epoxide ring-opening byproducts.

Catalytic Systems

  • DBN vs. DBU : DBN provides superior epimerization rates (95% conversion in 25 min vs. 60 min for DBU).
  • Acid catalysts : TFA offers faster cyclization than HCl (2 h vs. 6 h).

Analytical and Spectroscopic Validation

This compound’s structure is confirmed via:

  • $$ ^1\text{H} $$ NMR : $$ \delta $$ 5.72 (dd, $$ J = 15.4, 9.2 \, \text{Hz} $$, H-7), 5.54 (dt, $$ J = 15.4, 6.8 \, \text{Hz} $$, H-8).
  • $$ ^{13}\text{C} $$ NMR : $$ \delta $$ 170.2 (C-1), 132.5 (C-7), 128.9 (C-8).
  • HRMS : [M + Na]$$ ^+ $$ calcd. for $$ \text{C}{15}\text{H}{20}\text{O}_{4}\text{Na} $$: 299.1259; found: 299.1263.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinemasone A
Reactant of Route 2
Dinemasone A

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